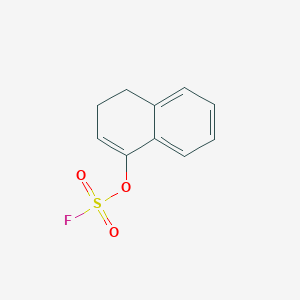
3,4-Dihydronaphthalen-1-yl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydronaphthalen-1-yl sulfurofluoridate, also known as fluorosulfuric acid, 3,4-dihydro-1-naphthalenyl ester, is a chemical compound with the molecular formula C10H9FO3S and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of a dihydronaphthalene ring system and a sulfurofluoridate group, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of 3,4-Dihydronaphthalen-1-yl sulfurofluoridate involves several steps. One common method is the reaction of 3,4-dihydronaphthalen-1-ol with fluorosulfuric acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
3,4-Dihydronaphthalen-1-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The sulfurofluoridate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydronaphthalen-1-yl sulfurofluoridate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dihydronaphthalen-1-yl sulfurofluoridate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The specific pathways involved depend on the particular application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydronaphthalen-1-yl sulfurofluoridate can be compared with other similar compounds such as:
- 3,4-Dihydronaphthalen-1-yl acetate
- 3,4-Dihydronaphthalen-1-yl chloride
- 3,4-Dihydronaphthalen-1-yl bromide
These compounds share the dihydronaphthalene ring system but differ in their functional groups, leading to variations in their chemical reactivity and applications . The presence of the sulfurofluoridate group in this compound makes it unique, particularly in its ability to undergo specific substitution reactions.
Eigenschaften
Molekularformel |
C10H9FO3S |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
4-fluorosulfonyloxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9FO3S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI-Schlüssel |
FAPMCGXLLHPIEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C1)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


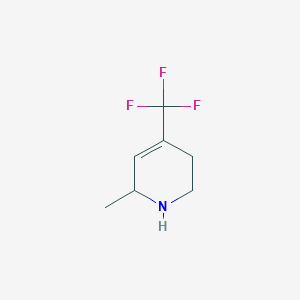

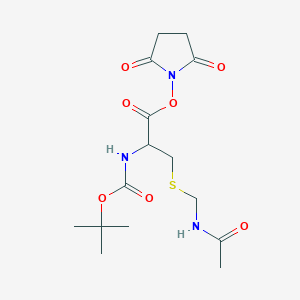
![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)

![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)
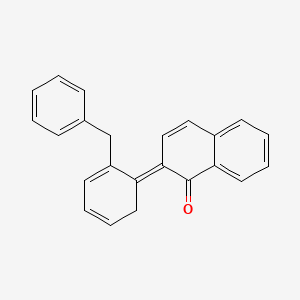

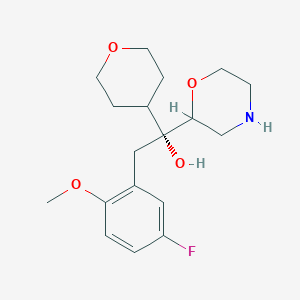
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
